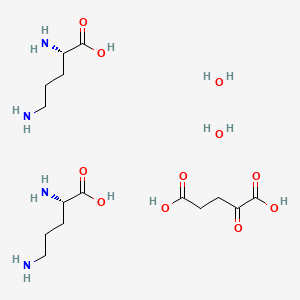

Diornithine oxoglurate dihydrate

Description

Contextualization within Amino Acid and Alpha-Keto Acid Metabolic Networks

Diornithine oxoglurate dihydrate is intrinsically linked to central metabolic pathways, namely amino acid metabolism and the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle). ontosight.ai Upon dissociation, its components, L-ornithine and α-KG, are readily integrated into these networks.

L-ornithine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. creative-proteomics.comwikipedia.org However, it plays a pivotal role in the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid breakdown. creative-proteomics.comwikipedia.org In this cycle, L-ornithine acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form citrulline. wikipedia.org

Alpha-ketoglutarate (B1197944) is a key intermediate in the citric acid cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. biomolther.orgwikipedia.org It is formed from isocitrate and is subsequently converted to succinyl-CoA. wikipedia.org Beyond its role in energy metabolism, α-KG serves as a crucial link between carbon and nitrogen metabolism. It can be transaminated to form the amino acid glutamate (B1630785), a central molecule in the synthesis of other amino acids. creative-proteomics.com This positions α-KG at the crossroads of amino acid catabolism and anabolism.

The combination of these two molecules in this compound provides a direct link between the urea cycle and the citric acid cycle, two of the most fundamental metabolic networks in the cell.

Foundational Research on Constituent Compounds: L-Ornithine and Alpha-Ketoglutarate

The scientific understanding of this compound is built upon a vast body of research into its individual components.

L-Ornithine:

Foundational research has established L-ornithine's indispensable role in the urea cycle, a pathway first elucidated by Hans Krebs and Kurt Henseleit. biocrates.com L-ornithine is a precursor for the synthesis of several other molecules, including proline and polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell proliferation and differentiation. creative-proteomics.combiocrates.com It is produced from L-arginine through the action of the enzyme arginase. creative-proteomics.comwikipedia.org Studies have also investigated its role as a precursor to citrulline and arginine, which can stimulate the release of growth hormone.

Alpha-Ketoglutarate:

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a five-carbon dicarboxylic acid. sci-hub.se Its central role in the citric acid cycle has been a cornerstone of biochemistry for decades. biomolther.orgwikipedia.org Research has also highlighted its function as a nitrogen scavenger and a precursor for the synthesis of glutamate and glutamine, which in turn stimulate protein synthesis and inhibit protein degradation in muscle. biomolther.org Furthermore, α-KG is a critical cofactor for a large family of enzymes known as Fe2+/α-ketoglutarate-dependent dioxygenases, which are involved in a wide array of processes including DNA repair, fatty acid metabolism, and the post-translational modification of proteins. wikipedia.orgbevital.no It also plays a role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

| Property | L-Ornithine | Alpha-Ketoglutarate |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₂ creative-proteomics.com | C₅H₆O₅ creative-proteomics.com |

| Molecular Weight | 132.16 g/mol creative-proteomics.com | 146.11 g/mol creative-proteomics.com |

| Key Metabolic Pathway | Urea Cycle creative-proteomics.com | Citric Acid Cycle biomolther.org |

| Primary Function | Ammonia detoxification, precursor for polyamines and amino acids creative-proteomics.combiocrates.com | Energy metabolism, nitrogen transport, precursor for amino acids biomolther.orgcreative-proteomics.com |

Overview of Current Academic Research Trajectories for this compound

Current research on this compound, often referred to as ornithine alpha-ketoglutarate (OKG), investigates the combined effects of its components. tandfonline.comnih.gov Studies suggest that the combination of ornithine and α-KG may modify amino acid metabolism in ways not observed when the components are administered separately. tandfonline.comnih.gov

One major research trajectory focuses on the metabolic fate of OKG and its influence on the synthesis of other important metabolites. Research has shown that the administration of OKG can lead to increased plasma levels of glutamate, proline, and arginine. tandfonline.comnih.gov The increase in glutamate is thought to occur via the ornithine transaminase pathway. tandfonline.com

Another area of investigation is the potential of OKG to act as a precursor for nitric oxide (NO) through its metabolism to arginine. researchgate.net NO is a critical signaling molecule involved in various physiological processes.

Furthermore, research is exploring the anabolic and anti-catabolic properties of OKG. asep.org It is hypothesized that by providing both ornithine and α-KG, the metabolic equilibrium is shifted towards the production of other ornithine metabolites like proline and arginine, rather than glutamate and α-KG. researchgate.net Some studies have also looked into its effects on hormone levels, noting that OKG administration can increase insulin (B600854) and glucagon (B607659) concentrations. tandfonline.comnih.gov

| Research Area | Key Findings | References |

|---|---|---|

| Metabolic Fate | Increases plasma concentrations of glutamate, proline, and arginine. | tandfonline.comnih.gov |

| Hormonal Effects | Can lead to increased levels of insulin and glucagon. | tandfonline.comnih.gov |

| Comparative Efficacy | The combined salt (OKG) may have more pronounced metabolic effects than its individual components. | nih.gov |

Properties

CAS No. |

185423-57-8 |

|---|---|

Molecular Formula |

C15H34N4O11 |

Molecular Weight |

446.45 g/mol |

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |

InChI |

InChI=1S/2C5H12N2O2.C5H6O5.2H2O/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t2*4-;;;/m00.../s1 |

InChI Key |

LAAWXMXXTTUZLY-QDILMJESSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Integration of Diornithine Oxoglurate Dihydrate

L-Ornithine's Role in Nitrogen Homeostasis and the Urea (B33335) Cycle

L-Ornithine, a non-essential amino acid, is a central figure in the body's management of nitrogen, primarily through its indispensable role in the urea cycle. creative-proteomics.combiocrates.com This cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. creative-proteomics.commerckmillipore.com

Mechanisms of Ammonia Detoxification through Ornithine Participation

The urea cycle predominantly occurs in the mitochondria and cytosol of liver cells (hepatocytes). creative-proteomics.commerckmillipore.com L-ornithine acts as a crucial substrate and an intermediary catalyst in this process. creative-proteomics.combiocrates.com

The primary mechanisms include:

Stimulation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS): L-ornithine stimulates the activity of CPS, the rate-limiting enzyme in the urea cycle, which initiates the conversion of ammonia and bicarbonate into carbamoyl phosphate. springermedizin.deelsevier.es

Substrate for Ornithine Transcarbamylase (OTC): In the mitochondrial matrix, L-ornithine combines with carbamoyl phosphate in a reaction catalyzed by ornithine transcarbamylase (OTC) to form L-citrulline. creative-proteomics.comfrontiersin.org This step effectively incorporates toxic ammonia-derived nitrogen into the cycle for eventual excretion. creative-proteomics.com

Regeneration and Cycle Continuation: After a series of reactions in the cytosol, L-arginine is hydrolyzed by the enzyme arginase to produce urea and regenerate L-ornithine. creative-proteomics.com This regenerated L-ornithine is then transported back into the mitochondria to continue the cycle, ensuring the efficient and continuous removal of ammonia. creative-proteomics.combiocrates.com

By facilitating the conversion of ammonia to the non-toxic and water-soluble compound urea, L-ornithine is vital for preventing hyperammonemia, a condition of elevated ammonia levels that can be highly toxic, especially to the central nervous system. creative-proteomics.com

Interconversion Dynamics with L-Arginine and L-Citrulline

The metabolic pathways of L-ornithine, L-arginine, and L-citrulline are tightly interwoven, forming a critical axis for nitrogen metabolism and synthesis of important signaling molecules. nih.govresearchgate.net

Arginine to Ornithine: The final step of the urea cycle, catalyzed by arginase, cleaves L-arginine into urea and L-ornithine. This is the primary route for endogenous ornithine synthesis. creative-proteomics.comembopress.org

Ornithine to Citrulline: As a key step in the urea cycle, ornithine is converted to citrulline by OTC in the mitochondria. frontiersin.org This citrulline is then transported to the cytosol.

Citrulline to Arginine: In the cytosol, citrulline is sequentially converted to argininosuccinate (B1211890) and then to arginine, which can re-enter the urea cycle or be used for other purposes, such as protein or nitric oxide (NO) synthesis. This process of generating arginine from citrulline is referred to as de novo arginine production. nih.gov

This interconversion is not limited to the liver. The intestine is a major site of citrulline synthesis from ornithine, which is then released into circulation and taken up by the kidneys for arginine synthesis. frontiersin.orgembopress.org This highlights a complex inter-organ trafficking system that maintains amino acid homeostasis. frontiersin.org

L-Ornithine as a Precursor in Polyamine Biosynthesis Pathways

Beyond the urea cycle, L-ornithine is the essential starting material for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.comresearchgate.netmdpi.com These small, positively charged molecules are fundamental to numerous cellular processes.

The pathway begins with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in this process, to form putrescine. creative-proteomics.commdpi.com Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups. mdpi.com

Polyamines are critically involved in:

Cell Growth and Proliferation: They are essential for cell division and tissue growth, playing roles in DNA stabilization, gene expression, and cell cycle progression. creative-proteomics.com

Protein Synthesis: Polyamines are involved in modulating the translation process. mdpi.com

Immune Function: They are vital for the proliferation of immune cells like lymphocytes and the activation of macrophages. creative-proteomics.com

The regulation of ODC activity is tightly controlled, and the synthesis of polyamines is particularly active in rapidly dividing tissues. creative-proteomics.commdpi.com

Table 1: Key Enzymes in L-Ornithine Metabolism

| Enzyme | Pathway | Reaction Catalyzed | Location |

|---|---|---|---|

| Ornithine Transcarbamylase (OTC) | Urea Cycle | L-Ornithine + Carbamoyl Phosphate → L-Citrulline creative-proteomics.com | Mitochondria |

| Arginase | Urea Cycle | L-Arginine → L-Ornithine + Urea creative-proteomics.com | Cytosol |

| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | L-Ornithine → Putrescine + CO₂ mdpi.com | Cytosol |

| Ornithine Aminotransferase (OAT) | Amino Acid Metabolism | L-Ornithine + α-Ketoglutarate ⇌ L-Glutamate-5-semialdehyde + L-Glutamate mdpi.com | Mitochondria |

Alpha-Ketoglutarate's Centrality in Carbon and Nitrogen Metabolism

Alpha-ketoglutarate (B1197944) (α-KG), also known as 2-oxoglutarate, is a pivotal metabolic intermediate that sits (B43327) at the crossroads of major metabolic pathways. biomolther.orgcreative-proteomics.com It is a five-carbon dicarboxylic acid that links the catabolism of amino acids with the central energy-producing pathway of the cell. creative-proteomics.com

Integration with the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

Alpha-ketoglutarate is a key component of the tricarboxylic acid (TCA) cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. biomolther.orgcreative-proteomics.com

Formation: α-KG is formed in the TCA cycle from the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase. creative-proteomics.commdpi.com

Oxidation: It is subsequently decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. This is a key control point of the TCA cycle and generates NADH, a crucial reducing equivalent. biomolther.orgcreative-proteomics.com

Energy Production: The NADH produced in this step (and others) is then used by the electron transport chain to generate large amounts of ATP, the cell's primary energy currency, through oxidative phosphorylation. creative-proteomics.com

The position of α-KG in the TCA cycle allows it to act as a direct link between amino acid metabolism and cellular energy production. The carbon skeletons of several amino acids can be converted to α-KG, thus entering the TCA cycle for energy generation. creative-proteomics.com

Role in Glutamine and Glutamate (B1630785) Metabolism and Transamination Reactions

Alpha-ketoglutarate is central to the metabolism of glutamine and glutamate and serves as a key acceptor of amino groups in transamination reactions, thereby linking carbon and nitrogen metabolism. creative-proteomics.comresearchgate.net

Nitrogen Scavenging: α-KG acts as a "nitrogen scavenger." biomolther.org Through a process called reductive amination, catalyzed by glutamate dehydrogenase (GDH), α-KG can incorporate a free ammonium (B1175870) ion to form glutamate. researchgate.net This reaction is a primary way cells fix potentially toxic ammonia into a non-toxic, metabolically useful form. researchgate.net

Transamination: α-KG is a universal amino group acceptor in transamination reactions. An aminotransferase enzyme transfers the amino group from an amino acid to α-KG, forming glutamate and a new α-keto acid. This process is fundamental for the synthesis and degradation of most amino acids. researchgate.netresearchgate.net

Glutamine Synthesis: The glutamate formed from α-KG can then be converted to glutamine by the enzyme glutamine synthetase, a reaction that incorporates another molecule of ammonia. researchgate.net Glutamine is the most abundant amino acid in the body and serves as a major transporter of nitrogen between tissues. nih.gov

Conversely, glutamine can be broken down to glutamate by glutaminase, and glutamate can be converted back to α-KG by GDH or a transaminase, releasing ammonia or transferring its amino group. researchgate.netfrontiersin.org This glutamine-α-KG axis is crucial for providing energy, carbon, and nitrogen for various cellular processes, including nucleotide and protein synthesis. researchgate.netresearchgate.net

Table 2: Metabolic Fates of Alpha-Ketoglutarate (α-KG)

| Metabolic Process | Role of α-KG | Key Enzyme(s) | Outcome |

|---|---|---|---|

| TCA Cycle | Intermediate | α-Ketoglutarate Dehydrogenase biomolther.org | Converted to Succinyl-CoA, produces NADH for ATP synthesis. researchgate.net |

| Nitrogen Assimilation | Ammonia Acceptor | Glutamate Dehydrogenase (GDH) researchgate.net | Incorporates free ammonia to form L-Glutamate. researchgate.net |

| Transamination | Amino Group Acceptor | Aminotransferases researchgate.net | Accepts amino groups from various amino acids to form L-Glutamate. researchgate.net |

| Amino Acid Synthesis | Precursor | Multiple | Serves as the carbon skeleton for the synthesis of glutamate, glutamine, proline, and arginine. researchgate.netnih.gov |

Synergistic Metabolic Contributions of Ornithine and Alpha-Ketoglutarate within the Dihydrate Complex

Diornithine oxoglurate dihydrate is a salt composed of two molecules of the amino acid ornithine and one molecule of alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle. researchgate.net The metabolic effects of this compound are not merely the sum of its parts; rather, ornithine and alpha-ketoglutarate exhibit a synergistic relationship that enhances their metabolic impact. vu.nlcaldic.com When administered together as a single complex, they modulate metabolic pathways in a manner that is not achievable when each component is given separately. caldic.comnih.gov This synergy is central to the compound's biochemical significance, particularly in influencing amino acid metabolism and cellular function.

The core of this synergy lies in the interconnectedness of the metabolic pathways in which ornithine and α-KG participate. caldic.com Ornithine is a key player in the urea cycle, while α-KG is a central hub in the tricarboxylic acid (TCA) cycle, linking carbohydrate and protein metabolism. mdpi.comevitachem.comnih.gov Together, they serve as precursors for the synthesis of several crucial amino acids and bioactive molecules, including glutamine, arginine, proline, and polyamines. researchgate.net Studies have demonstrated that the administration of ornithine alpha-ketoglutarate (OKG) leads to a more significant increase in the synthesis of these metabolites compared to the administration of ornithine or α-KG alone. vu.nlnih.gov For instance, research in a rat trauma model showed that OKG was more effective at restoring depleted glutamine pools in both plasma and muscle than either of its components individually, providing clear evidence of a metabolic interaction between them. nih.gov This enhanced effect is believed to result from the simultaneous provision of two metabolically related components, which shifts the equilibrium of ornithine metabolism toward the production of its various anabolic and anti-catabolic derivatives. researchgate.net

Coupled Regulation of Amino Acid Catabolism and Anabolism

This compound plays a pivotal role in the integrated regulation of breaking down (catabolism) and building up (anabolism) amino acids, which is fundamental for maintaining protein homeostasis and nitrogen balance. mdpi.comcreative-proteomics.com The compound acts as a potent precursor for several amino acids that are critical during metabolic stress. researchgate.net Alpha-ketoglutarate is a key nitrogen acceptor, facilitating the conversion of various amino acids into glutamate through transamination reactions. mdpi.comnih.gov This process is crucial for managing the body's nitrogen load and provides the building blocks for other amino acids. nih.gov

The complex influences both sides of the protein metabolism equation. On the anabolic side, it promotes protein synthesis. biomolther.org The metabolites generated from OKG, such as glutamine, arginine, and proline, are essential for this process. researchgate.net Arginine, for example, is a precursor for nitric oxide and polyamines, which are involved in cellular growth and wound healing, while proline is a primary component of collagen. researchgate.netcreative-proteomics.combiomolther.org Furthermore, OKG stimulates the secretion of anabolic hormones like insulin (B600854) and growth hormone, which further promote the transport of amino acids into cells and protein synthesis. researchgate.netmedchemexpress.comresearchgate.net

On the anti-catabolic side, OKG helps to spare the body's own protein stores from being broken down for energy. biomolther.org Alpha-ketoglutarate can decrease protein catabolism, while glutamine, which is efficiently generated from OKG, serves as a vital fuel for rapidly dividing cells, such as those in the gastrointestinal tract, thereby preserving muscle protein. nih.govbiomolther.org Studies have shown that OKG can counteract myofibrillar hypercatabolism in endotoxemic rat models. cambridge.org This dual action—enhancing anabolism while suppressing catabolism—makes diornithine oxoglurate a significant modulator of amino acid and protein turnover.

Table 1: Research Findings on the Effect of Ornithine Alpha-Ketoglutarate (OKG) on Amino Acid Pools in a Rat Burn Injury Model

This table summarizes the comparative effects of OKG and its individual components on plasma and muscle glutamine (Gln) and glutamate (Glu) concentrations in burn-injured rats.

| Treatment Group | Plasma Gln Concentration | Muscle Gln Concentration | Muscle Glu Concentration |

| Control (Burn-injured) | Baseline | Baseline | Baseline |

| α-KG Enriched Diet | No significant effect | No significant effect | Not specified |

| Ornithine Enriched Diet | No significant effect | Significantly increased (p<0.01) | Significantly increased (p<0.01) |

| OKG Enriched Diet | Significantly higher than Control, α-KG, and Ornithine groups (p<0.01) | Significantly higher than Control, α-KG (p<0.01), and Ornithine (p<0.05) groups | Significantly higher than Control group (p<0.01) |

| Data sourced from a study on burn-injured rats refed by enteral nutrition supplemented with OKG, ornithine, or alpha-ketoglutarate. nih.gov |

Interplay in Cellular Redox Balance and Antioxidant Systems

This compound exerts significant influence on cellular redox homeostasis and antioxidant defense mechanisms. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage. The components of this compound contribute to mitigating this stress through several interconnected pathways. nih.govjcu.cz

Alpha-ketoglutarate itself possesses antioxidant properties. It can participate directly in the non-enzymatic decomposition of hydrogen peroxide, a potent ROS. nih.govjcu.cz Furthermore, α-KG is a precursor for the synthesis of glutamate, which is a component of the major intracellular antioxidant, glutathione (B108866) (GSH). mdpi.com By bolstering the glutamate pool, the compound can indirectly support the synthesis of GSH, which is critical for detoxifying ROS and maintaining the cellular redox state. frontiersin.org

Research in animal models has demonstrated the protective effects of OKG against oxidative damage. In rats treated with ammonium acetate (B1210297) to induce hyperammonemia and oxidative stress, OKG administration was shown to significantly decrease levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.govscite.ai Concurrently, OKG treatment led to an increase in the levels of non-enzymatic antioxidants, such as vitamin C and vitamin E. nih.govscite.ai The compound's ability to detoxify excess ammonia is also crucial, as high ammonia levels can promote the generation of free radicals. nih.govscite.ai By enhancing fat metabolism, OKG may also suppress the generation of oxygen radicals, further preventing lipid peroxidative damage. nih.govscite.ai

Table 2: Research Findings on the Effect of Ornithine Alpha-Ketoglutarate (OKG) on Antioxidants and Lipid Peroxidation in Ammonium Acetate-Treated Rats

This table illustrates the impact of OKG on key markers of oxidative stress and antioxidant status in rats with induced hyperammonemia.

| Biochemical Parameter | Ammonium Acetate Treated Rats | Ammonium Acetate + OKG Treated Rats |

| Thiobarbituric Acid Reactive Substances (TBARS) | Significantly increased | Significantly decreased |

| Vitamin C | Significantly decreased | Increased |

| Vitamin E | Significantly decreased | Increased |

| Data sourced from a study investigating the effects of OKG on ammonium acetate-induced hepatotoxicity in rats. nih.govscite.ai |

Cellular and Subcellular Mechanisms of Action

Modulation of Enzymatic Activities and Metabolic Regulation

The ornithine and alpha-ketoglutarate (B1197944) components of diornithine oxoglurate dihydrate act as substrates and modulators for several key enzymatic pathways, influencing nitrogen metabolism, cell growth, and intermediary metabolism.

Influence on Ornithine Decarboxylase (ODC) Activity and Polyamine Flux

Diornithine oxoglurate serves as a direct source of ornithine, the essential substrate for the enzyme ornithine decarboxylase (ODC). ncats.iofrontiersin.org ODC is the initial and rate-limiting enzyme in the biosynthesis of polyamines, a class of aliphatic polycations crucial for numerous cellular processes. frontiersin.orgmicrobialcell.com The enzymatic action of ODC converts ornithine into putrescine, which is subsequently converted into the higher polyamines, spermidine (B129725) and spermine (B22157). d-nb.infocreative-proteomics.com

Polyamines are fundamentally involved in cell proliferation, differentiation, and macromolecular synthesis, including the stabilization of DNA and RNA. microbialcell.comnih.gov Consequently, the availability of ornithine from diornithine oxoglurate can directly increase the metabolic flux through the polyamine synthesis pathway.

The regulation of polyamine levels is tightly controlled via a sophisticated feedback mechanism. nih.gov An abundance of polyamines, particularly spermidine and spermine, triggers a negative feedback loop that suppresses ODC activity. microbialcell.comnih.gov This occurs through at least two mechanisms:

Induction of Antizyme (AZ): High polyamine levels stimulate the synthesis of ODC antizyme, a protein that binds to the ODC monomer, preventing its dimerization into an active enzyme and targeting it for proteasomal degradation. microbialcell.comnih.gov

Enhanced Proteolysis: Polyamines can also directly enhance the degradation of the ODC protein, independent of antizyme induction. microbialcell.com

Research indicates that spermine is the most potent polyamine in regulating ODC activity, followed by spermidine, while putrescine is significantly less effective. nih.gov Therefore, by supplying ornithine, diornithine oxoglurate initially promotes polyamine synthesis, which in turn activates the natural cellular mechanisms that downregulate ODC activity to maintain homeostasis.

Table 1: Influence of Diornithine Oxoglurate Components on Polyamine Synthesis

| Component | Target Enzyme | Immediate Effect | Downstream Consequence | Regulatory Feedback |

|---|---|---|---|---|

| L-Ornithine | Ornithine Decarboxylase (ODC) | Increased substrate availability | Increased synthesis of putrescine, leading to higher levels of spermidine and spermine | High levels of spermidine and spermine induce ODC antizyme and enhance ODC degradation, reducing its activity. microbialcell.comnih.gov |

| Alpha-Ketoglutarate | Not directly involved | N/A | N/A | N/A |

Impact on Arginase Pathways and Related Metabolic Outputs

The provision of ornithine from diornithine oxoglurate directly impacts metabolic pathways centered around the amino acid arginine. In many cells, arginine is a substrate for two competing enzymes: arginase and nitric oxide synthase (NOS). nih.govmdpi.com

Arginase: This enzyme hydrolyzes arginine into ornithine and urea (B33335), playing a key role in the urea cycle for nitrogen disposal. creative-proteomics.commdpi.com

Nitric Oxide Synthase (NOS): This enzyme oxidizes arginine to produce nitric oxide (NO), a critical signaling molecule, and citrulline. nih.govmdpi.com

By supplying an exogenous source of ornithine, diornithine oxoglurate can fulfill the cellular requirement for ornithine for subsequent metabolic processes, such as the synthesis of proline and glutamate (B1630785). creative-proteomics.com This may lessen the metabolic demand for arginine to be catabolized by arginase. The increased availability of the common substrate, L-arginine, could potentially enhance its flux through the competing NOS pathway, although this is dependent on the specific metabolic state of the cell. mdpi.com

Furthermore, the ornithine supplied is a precursor for other important metabolites. Through the action of ornithine aminotransferase (OAT), ornithine is converted to glutamate-γ-semialdehyde, which can subsequently be metabolized to form proline and glutamate, amino acids vital for protein synthesis and neurotransmission. creative-proteomics.com

Regulatory Effects on Enzymes of the Krebs Cycle and Associated Pathways

Diornithine oxoglurate is a direct source of alpha-ketoglutarate, a pivotal intermediate of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). nih.govnih.gov The entry of alpha-ketoglutarate into the mitochondrial matrix represents an anaplerotic input, meaning it replenishes the cycle's intermediates. This directly fuels the latter stages of the cycle, starting with the alpha-ketoglutarate dehydrogenase complex, which converts it to succinyl-CoA, generating NADH in the process. youtube.com This bypasses earlier regulatory steps and enhances the cycle's capacity to produce reducing equivalents (NADH and FADH2) for energy production. yuntsg.com

The ornithine component also interfaces with the Krebs cycle. The metabolism of ornithine via ornithine aminotransferase can produce glutamate. nih.gov Glutamate can then be converted into alpha-ketoglutarate by the enzyme glutamate dehydrogenase, directly linking ornithine metabolism to the Krebs cycle and contributing to the pool of its intermediates. nih.gov This coupling of ornithine metabolism to the Krebs cycle is integral to mitochondrial energy regulation. nih.gov

Effects on Mitochondrial Function and Bioenergetic Processes

The dissociation products of this compound are both key substrates for mitochondrial energy metabolism, directly influencing ATP production and the activity of the electron transport chain.

Substrate Availability for ATP Production

Mitochondrial oxidative phosphorylation is the primary process for ATP generation in most cells, and its function is critically dependent on the availability of metabolic substrates. nih.govmdpi.com Diornithine oxoglurate provides two such substrates that can be readily utilized by mitochondria to generate energy.

Alpha-Ketoglutarate: As a direct Krebs cycle intermediate, alpha-ketoglutarate is readily oxidized within the mitochondria. nih.gov Its metabolism through the Krebs cycle yields high-energy electrons carried by NADH and FADH2, which are essential for driving ATP synthesis via the electron transport chain. nih.gov

Ornithine: The metabolism of ornithine is closely coupled with mitochondrial oxidative phosphorylation. nih.gov The conversion of ornithine to alpha-ketoglutarate provides a steady supply of substrate for the Krebs cycle, thereby sustaining the production of reducing equivalents needed for ATP generation. nih.gov This pathway can be particularly important in sustaining mitochondrial energy levels. nih.gov

By providing these key metabolic fuels, diornithine oxoglurate can enhance the bioenergetic capacity of cells, supporting an increase in ATP production. nih.gov

Regulation of Electron Transport Chain Components

The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from donors to acceptors, creating a proton gradient that powers ATP synthase. yuntsg.comnih.gov The activity of the ETC is fundamentally regulated by the supply of its primary electron donors: NADH and FADH2.

Diornithine oxoglurate regulates the ETC primarily by increasing the production of these reducing equivalents.

The oxidation of alpha-ketoglutarate in the Krebs cycle directly generates NADH.

The subsequent steps in the cycle, fueled by alpha-ketoglutarate, lead to the production of more NADH and FADH2 (from the succinate (B1194679) dehydrogenase reaction). yuntsg.com

The metabolic conversion of ornithine to alpha-ketoglutarate further augments the pool of Krebs cycle intermediates, sustaining the generation of these electron donors. nih.gov

This increased availability of NADH and FADH2 enhances their delivery to Complex I and Complex II of the ETC, respectively. This stimulates the flow of electrons through the entire chain, leading to increased oxygen consumption by Complex IV and a more robust pumping of protons, ultimately boosting the cell's capacity for ATP synthesis. yuntsg.comnih.gov The regulation is thus an upstream effect based on substrate provision rather than a direct allosteric interaction with the ETC complexes themselves.

Table 2: Bioenergetic Contributions of Diornithine Oxoglurate Components

| Component | Metabolic Pathway | Key Products for Bioenergetics | Effect on Mitochondrial Function |

|---|---|---|---|

| L-Ornithine | Conversion to Glutamate, then to Alpha-Ketoglutarate nih.gov | Alpha-Ketoglutarate, NADH | Provides substrate for the Krebs cycle, supporting the production of reducing equivalents (NADH, FADH2). nih.gov |

| Alpha-Ketoglutarate | Krebs Cycle nih.gov | NADH, FADH2, GTP (ATP equivalent) | Directly fuels the Krebs cycle, increasing the supply of reducing equivalents to the electron transport chain, thus stimulating ATP production. yuntsg.com |

Interaction with Intracellular Signaling Cascades

The constituent parts of this compound, ornithine and alpha-ketoglutarate, are not merely metabolic intermediates but also act as signaling molecules that can modulate key intracellular pathways controlling cell growth, stress, and survival.

Pathways Involving Amino Acid Sensing and mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and protein synthesis, responding to nutrient availability, including amino acids. nih.gov Alpha-ketoglutarate (AKG) plays a significant role in this pathway. As a precursor for the synthesis of amino acids like glutamate, glutamine, and proline, its availability is closely linked to cellular amino acid status. nih.govsci-hub.se

Studies have shown that AKG can activate the mTOR pathway, thereby promoting protein synthesis. vu.nl This activation is evidenced by the increased phosphorylation of key downstream effectors of mTOR, such as S6 kinase beta 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govmdpi.com For instance, in intestinal porcine epithelial cells and mammary epithelial cells, AKG was found to stimulate protein synthesis and milk protein production, respectively, by activating mTOR signaling. vu.nl Supplementation with ornithine alpha-ketoglutarate (OKG) after surgery has been observed to maintain skeletal muscle protein synthesis, an effect attributed to the activation of the mTOR pathway. mdpi.com

| Pathway Component | Effect of AKG/OKG | Observed Outcome | Cell/Model System | Citation |

| mTOR | Activation/Phosphorylation | Increased protein synthesis | Intestinal epithelial cells, Osteoblasts | vu.nlmdpi.com |

| S6K1 | Activation/Phosphorylation | Promotion of translation initiation | Osteoblast cells | mdpi.com |

| 4E-BP1 | Activation/Phosphorylation | Promotion of translation initiation | Animal cell cultures | nih.gov |

| Amino Acid Transporters | Upregulation of expression | Increased amino acid availability, activating mTOR | Piglet skeletal muscle | mdpi.com |

This interactive table summarizes the effects of alpha-ketoglutarate (AKG) and ornithine alpha-ketoglutarate (OKG) on key components of the mTOR signaling pathway.

Modulation of Cellular Stress Responses

This compound and its components exert significant influence over cellular responses to various stressors, including oxidative stress and inflammation. AKG functions as an antioxidant and a regulator of nitrogen and ammonia (B1221849) balance. vu.nl

In the context of inflammation, ornithine alpha-ketoglutarate (OKG) has been shown to modulate inflammatory signaling pathways. In ETEC-infected pigs, OKG treatment suppressed the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, which are key kinases in stress-activated protein kinase pathways. nih.govfrontiersin.org It has also been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory action may be linked to its role as a precursor for glutamine, which is known to have immunomodulatory effects. nih.gov Furthermore, L-ornithine has demonstrated a protective effect against reactive oxygen species (ROS) generation in human kidney proximal tubular cells by activating specific calcium signaling pathways. nih.gov

| Stress Factor/Pathway | Effect of OKG/Ornithine | Observed Outcome | Model System | Citation |

| Inflammation (TNF-α) | Reduced production | Decreased inflammatory response | Rat liver ischemia-reperfusion | nih.gov |

| Inflammation (IL-6) | Decreased serum levels | Reduced systemic inflammation | ETEC-infected pigs | frontiersin.org |

| JNK Signaling | Suppressed phosphorylation | Attenuation of stress signaling | ETEC-infected pigs | nih.govfrontiersin.org |

| p38 MAPK Signaling | Suppressed phosphorylation | Attenuation of stress signaling | ETEC-infected pigs | nih.govfrontiersin.org |

| Oxidative Stress (ROS) | Reduced generation | Protection against oxidative damage | Human kidney cells | nih.gov |

| Hypoxia (HIF-1) | Regulation of activity | Modulation of cellular response to hypoxia | General cellular models | vu.nl |

This interactive table details the modulatory effects of ornithine alpha-ketoglutarate (OKG) and its components on various cellular stress response pathways.

Transcriptional and Post-Transcriptional Regulatory Effects

Beyond its role in signaling cascades, the metabolic influence of this compound extends to the regulation of gene expression at both the transcriptional and epigenetic levels.

Gene Expression Profiling Related to Metabolic Adaptations

The availability of metabolites like AKG can lead to adaptive changes in gene expression. Studies have begun to profile these changes in response to OKG or its components. For example, glutamine deprivation, which alters intracellular AKG levels, was found to induce the expression of the gene TNFRSF12A in colorectal cancer cell lines. mdpi.com This suggests that AKG levels can directly or indirectly regulate the transcription of specific genes involved in cellular responses.

However, the effects can be context-dependent. In a study on partially hepatectomized rats, OKG supplementation did not significantly alter the relative gene expression of cytosolic malate (B86768) dehydrogenase (MDH1) or mitochondrial malate dehydrogenase (MDH2), whereas glutamine supplementation did. nih.gov In contrast, in chicks under heat stress, in ovo feeding of AKG was found to improve the expression of hepatic antioxidant genes. These findings highlight that the impact of OKG on gene expression is specific to the tissue and the physiological condition being studied.

| Gene/Gene Set | Condition | Effect of OKG/AKG | Model System | Citation |

| TNFRSF12A | Glutamine deprivation | Regulation of expression | Colorectal cancer cells | mdpi.com |

| MDH1, MDH2 | Liver regeneration | No significant change | Hepatectomized rats | nih.gov |

| Intestinal Immune Genes | ETEC infection | Modulation of expression | Piglets | nih.gov |

| Hepatic Antioxidant Genes | Heat stress | Upregulation of expression | Chicks (in ovo) |

This interactive table summarizes findings on gene expression changes related to metabolic adaptations following treatment with ornithine alpha-ketoglutarate (OKG) or alpha-ketoglutarate (AKG).

Epigenetic Modifications Influenced by Metabolite Availability

Alpha-ketoglutarate is a fundamental cofactor for a class of enzymes called dioxygenases, which are critical for epigenetic regulation. frontiersin.org This family includes the Ten-Eleven Translocation (TET) enzymes, which mediate DNA demethylation, and the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), which remove methyl groups from histones. mdpi.comfrontiersin.orgfrontiersin.org

By serving as a required substrate, the cellular concentration of AKG can directly influence the activity of these enzymes and, consequently, the epigenetic landscape of the cell. frontiersin.org A decrease in AKG levels, as might occur in certain metabolic states, can reduce the activity of TET and JHDM enzymes, leading to hypermethylation of DNA and histones. mdpi.com Conversely, an abundance of AKG can promote demethylation. frontiersin.org This mechanism links the metabolic state of the cell directly to the regulation of gene expression, as DNA and histone methylation are key determinants of chromatin accessibility and transcription. nih.gov This role positions AKG as a critical signaling hub, communicating information about the nutrient environment to the cell's epigenetic machinery. frontiersin.org

| Epigenetic Enzyme Family | Role of Alpha-Ketoglutarate | Epigenetic Outcome | Cellular Process Affected | Citation |

| TET Dioxygenases | Essential Cofactor | DNA Demethylation | Gene expression, development | frontiersin.orgnih.gov |

| JmjC Histone Demethylases (JHDMs) | Essential Cofactor | Histone Demethylation | Gene expression, chromatin structure | mdpi.comfrontiersin.org |

This interactive table outlines the role of alpha-ketoglutarate as a key cofactor in epigenetic modifications.

Physiological Systems and Homeostatic Regulation in Preclinical Research

Investigation of Nitrogen Balance and Hepatic Metabolic Function in Experimental Models

Diornithine oxoglurate dihydrate, a salt combining two molecules of the amino acid ornithine with one molecule of alpha-ketoglutarate (B1197944) (α-KG), has been a subject of preclinical investigation for its role in regulating nitrogen homeostasis, particularly under conditions of metabolic stress. The compound dissociates into ornithine and α-KG, both of which are metabolically active and participate in key pathways of nitrogen and ammonia (B1221849) metabolism.

Ammonia is a toxic byproduct of nitrogen metabolism, and its efficient detoxification is a critical function, primarily carried out by the liver through the urea (B33335) cycle. researchgate.net Preclinical research indicates that ornithine plays a central role in this process. oup.com As a key intermediate in the urea cycle, ornithine is required for the conversion of ammonia into the less toxic and excretable form, urea. nih.gov The administration of ornithine-containing compounds is intended to support this cycle, especially when endogenous ornithine availability may be limited.

In experimental models of liver failure, where ammonia clearance is impaired, ornithine-based interventions have been studied. xiahepublishing.comscielo.br The mechanism involves providing ornithine to facilitate ureagenesis. xiahepublishing.com Furthermore, the ornithine-derived amino acid glutamate (B1630785), along with its amide glutamine, plays a role in ammonia detoxification in both the liver and skeletal muscle through the action of glutamine synthetase. xiahepublishing.com This process captures ammonia to form glutamine, a non-toxic transport form of ammonia. mdpi.com The alpha-ketoglutarate component can also contribute by acting as a nitrogen scavenger and a precursor for glutamate and glutamine, further supporting ammonia clearance pathways. biomolther.orgnih.gov

The liver is the central organ for nitrogen metabolism, processing amino acids from dietary protein and systemic protein turnover. jpccr.eu this compound influences these processes by supplying its two constituent components. Ornithine directly participates in the urea cycle within liver mitochondria and cytosol, a pathway essential for disposing of excess nitrogen. nih.govmdpi.com

Table 1: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Muscle Protein Metabolism in Tumor-Bearing Rats

| Parameter | Tumor-Bearing Control Group (Glycine) | Tumor-Bearing OKG Group | Percentage Change with OKG |

|---|---|---|---|

| Muscle Protein Breakdown | Increased (+113% vs. non-tumor controls) | Reduced by 33% vs. tumor-bearing controls | -33% |

| Overall Amino Acid Release from Muscle | Significantly elevated | Reduced by 46% vs. tumor-bearing controls | -46% |

Data derived from a preclinical study on rats with Yoshida ascites hepatoma, showing the protein-sparing effects of OKG supplementation. nih.gov

Cellular Proliferation, Differentiation, and Tissue Remodeling Mechanisms

The components of this compound are precursors to molecules that are fundamental for cell growth and tissue repair processes.

Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). oup.commdpi.com This conversion is catalyzed by ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. nih.govresearchgate.net Polyamines are small, positively charged molecules essential for cellular proliferation, differentiation, and the stabilization of nucleic acid and protein structures. oup.com

Experimental models have shown that by providing a source of ornithine, the compound can enhance polyamine synthesis, which is crucial for tissue growth and repair. nih.gov For instance, in a preclinical model of intestinal adaptation following massive small bowel resection in rats, enteral supplementation with OKG was shown to accelerate the adaptive response. nih.gov The OKG-supplemented group exhibited a significant increase in the putrescine content in the remnant ileum and an increase in villus height, demonstrating a direct link between the ornithine precursor, polyamine synthesis, and tissue hypertrophy. nih.gov This highlights the role of ornithine-derived polyamines in promoting the structural remodeling necessary for functional adaptation. nih.gov

This compound contributes to the body's free amino acid pools, which are the building blocks for de novo protein synthesis. In catabolic states, such as trauma or cancer, these pools can become depleted. nih.gov Preclinical studies have shown that supplementation with OKG can help replenish these pools, thereby supporting protein synthesis. researchgate.netnih.gov

The ornithine and alpha-ketoglutarate components are precursors for the synthesis of several key amino acids, including glutamine, arginine, and proline. researchgate.netnih.govresearchgate.net Glutamine is the most abundant free amino acid in skeletal muscle and a crucial fuel for rapidly dividing cells, while arginine and proline are essential for immune function and collagen synthesis, respectively. nih.govkarger.com

In a preclinical pig model of D-galactose-induced oxidative stress, dietary supplementation with OKG was found to significantly increase the serum levels of several amino acids. researchgate.net This repletion of the amino acid pool is believed to contribute to the observed improvements in growth performance and the amelioration of stress-induced growth suppression. researchgate.net

Table 2: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Serum Amino Acid Levels in a Pig Model

| Amino Acid | Effect of OKG Supplementation |

|---|---|

| Glutamate (Glu) | Increased |

| Proline (Pro) | Increased |

| Aspartate (Asp) | Increased |

| Threonine (Thr) | Increased |

| Valine (Val) | Increased |

| Isoleucine (Ile) | Increased |

| Leucine (Leu) | Increased |

Data from a study on pigs with D-galactose-induced oxidative stress, showing that 0.5% OKG supplementation increased the levels of key amino acids in the serum. researchgate.net

Modulation of Energy Metabolism and Fuel Utilization in Experimental Systems

The alpha-ketoglutarate (α-KG) portion of this compound is a central molecule in cellular energy metabolism. biomolther.orgvu.nl As a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), α-KG plays a rate-determining role in the oxidative metabolism of glucose, fatty acids, and amino acids to produce ATP, the main energy currency of the cell. researchgate.netbiomolther.org

In experimental systems, providing α-KG through supplementation is thought to have an anaplerotic effect, meaning it can replenish the intermediates of the Krebs cycle. researchgate.net This is particularly relevant in states of metabolic stress where these intermediates may be depleted for biosynthetic processes. By supporting the Krebs cycle, α-KG helps maintain efficient energy production. mdpi.com

Furthermore, α-KG and its metabolic product, glutamine, serve as important metabolic fuels for cells of the gastrointestinal tract, such as enterocytes and colonocytes. nih.gov Preclinical research has shown that α-KG can enhance energy status in skeletal muscle, in part by activating key signaling pathways like the mTOR pathway, which is involved in both protein synthesis and energy regulation. mdpi.com Studies have also demonstrated that α-KG supplementation can promote the formation of myotubes and enhance their energy metabolism, indicating a direct role in muscle cell bioenergetics. mdpi.com

Inter-Organ Metabolic Cross-Talk and Systemic Homeostasis

The compound's activity is not merely the sum of its individual components, ornithine and alpha-ketoglutarate. researchgate.net Instead, their combined presence is necessary to generate key metabolites like glutamine, proline, and arginine. researchgate.net This synergistic action underscores the importance of the compound's specific structure in facilitating inter-organ metabolic cross-talk.

Gut-Liver Axis:

The gut and liver are central to processing nutrients and detoxifying the body. Diornithine oxoglutarate dihydrate influences this axis by modulating nitrogen and ammonia balance. vu.nl In the gut, the alpha-ketoglutarate component can be oxidized by enterocytes, which may suppress the breakdown of glutamine and consequently reduce the production of ammonia by intestinal epithelial cells. vu.nl This is particularly relevant in conditions of impaired liver function where ammonia detoxification is compromised. vu.nlnih.gov By lessening the ammonia load from the gut to the liver via the portal vein, diornithine oxoglutarate dihydrate helps maintain systemic ammonia homeostasis. vu.nlnih.gov

In preclinical models of intestinal distress, such as in piglets infected with enterotoxigenic Escherichia coli, ornithine α-ketoglutarate has been shown to improve the intestinal immune status and modulate the gut microbiota. nih.gov This suggests a role in maintaining gut barrier function and preventing the translocation of harmful bacterial products, which can impact liver function and systemic inflammation. nih.gov

Skeletal Muscle Metabolism:

Skeletal muscle is a major site for protein metabolism and amino acid storage. Diornithine oxoglutarate dihydrate acts as a precursor for several amino acids, including glutamate, glutamine, arginine, and proline, which are vital for muscle protein synthesis. researchgate.net Research in preclinical models has shown that supplementation with ornithine alpha-ketoglutarate can enhance muscle protein synthesis and improve nitrogen retention, particularly in post-surgical or catabolic states. mdpi.com

The compound is thought to activate signaling pathways like the mTOR pathway, a key regulator of cell growth and protein synthesis, in skeletal muscle. mdpi.com This activation leads to increased availability of free amino acids in both the serum and muscle tissue, facilitating muscle protein synthesis and mitigating muscle atrophy. mdpi.com

Systemic Effects on Nitrogen and Energy Metabolism:

At a systemic level, diornithine oxoglutarate dihydrate contributes to whole-body nitrogen balance. vu.nl It serves as a precursor for nitric oxide, a molecule involved in various physiological processes, including blood flow regulation. researchgate.net Furthermore, it can influence the secretion of anabolic hormones such as insulin (B600854) and growth hormone, which play a role in systemic metabolism. researchgate.net

Interactive Data Table: Effects of Diornithine Oxoglutarate Dihydrate on Metabolic Parameters in Preclinical Models

The following table summarizes key findings from preclinical studies on the effects of diornithine oxoglutarate dihydrate on various metabolic parameters, illustrating its role in inter-organ cross-talk and systemic homeostasis.

| Organ/System | Preclinical Model | Observed Effect | Metabolic Implication | Reference |

| Gut-Liver Axis | Piglets with E. coli infection | Improved intestinal immunity, modulated gut microbiota | Reduced bacterial translocation, decreased endotoxemia | nih.gov |

| Gut-Liver Axis | Animal models of liver disease | Reduced ammonia production by enterocytes | Lowered systemic ammonia levels | vu.nl |

| Skeletal Muscle | Post-surgical rat models | Maintained muscle protein synthesis, lower urinary urea excretion | Improved nitrogen retention and utilization | mdpi.com |

| Skeletal Muscle | Piglets on a low-protein diet | Activated mTOR signaling pathway | Enhanced muscle protein synthesis | mdpi.com |

| Systemic | General preclinical studies | Precursor for glutamine, proline, and arginine | Modulation of protein metabolism and nitric oxide synthesis | researchgate.net |

| Systemic | General preclinical studies | Influences secretion of insulin and growth hormone | Regulation of anabolic processes | researchgate.net |

Advanced Methodologies and Experimental Models in Diornithine Oxoglurate Dihydrate Research

In Vitro Cellular and Organoid Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of Diornithine oxoglurate dihydrate and its constituent parts, ornithine and α-ketoglutarate.

Primary Cell Cultures and Established Cell Lines

Primary cell cultures and established cell lines have been instrumental in elucidating the fundamental mechanisms of this compound. Studies on human fibroblasts have shown that OKG can stimulate DNA synthesis, indicating a role in cell proliferation. nih.gov This effect was found to be dose-dependent and more pronounced than when ornithine or α-ketoglutarate were administered separately. nih.gov The anabolic effect of OKG in these models is linked to an increase in cellular polyamine content, a pathway that can be inhibited by difluoromethylornithine, a specific inhibitor of ornithine decarboxylase. nih.gov

Further research using various cell lines has explored the metabolic fate of this compound's components. For instance, α-ketoglutarate has been shown to be taken up by cells and can be transaminated to form glutamate (B1630785), which can then be used for glutamine synthesis, a crucial energy substrate for many cell types. nih.gov In C2C12 myoblasts, α-ketoglutarate has been demonstrated to stimulate cell growth by improving glucose and glutamine metabolism. nih.gov Cell culture models, such as those using Chinese Hamster Ovary (CHO) cells and primary human hepatocytes, have also utilized L-ornithine as a media supplement to support cell growth and function. sigmaaldrich.com

Interactive Data Table: In Vitro Studies on this compound and its Components

| Cell Type | Model | Compound Tested | Key Findings | Reference(s) |

| Human Fibroblasts | Primary Culture | Ornithine alpha-ketoglutarate (B1197944) (OKG) | Increased DNA synthesis; dose-dependent effect. | nih.gov |

| Human Fibroblasts | Primary Culture | Ornithine, α-ketoglutarate | Stimulatory effect on DNA synthesis, but not dose-dependent. | nih.gov |

| C2C12 Myoblasts | Cell Line | α-ketoglutarate (α-KG) | Stimulated cell growth; improved glucose and glutamine metabolism. | nih.gov |

| Rat Islets | Primary Culture | Ornithine alpha-ketoglutarate (OKG) | Linearly stimulated insulin (B600854) secretion. | mdpi.comdntb.gov.ua |

| NIH3T3 Fibroblasts | Cell Line | α-ketoglutarate (α-KG) | Enhanced cell proliferation and reduced ammonia (B1221849) toxicity. | escholarship.org |

| Chondrocytes | Primary Culture | α-ketoglutarate (α-KG) | Accelerated extracellular matrix (ECM) accumulation. | escholarship.org |

Three-Dimensional Organotypic Cultures and Microphysiological Systems

While direct research on this compound using three-dimensional (3D) organotypic cultures and microphysiological systems is still an emerging area, the groundwork has been laid by studies using its components. For example, α-ketoglutarate has been used in 3D cultures of fibroblasts and chondrocytes grown on macroporous cryogel matrices. escholarship.org These studies have shown that α-ketoglutarate enhances cell proliferation and, in the case of chondrocytes, accelerates the accumulation of extracellular matrix, a key feature of functional tissue. escholarship.org

The development of intestinal organoids offers a promising avenue for future research into the effects of this compound on gut health and disease. nih.govnih.gov Given that OKG is known to influence gut morphology and function, organoid models could provide a more physiologically relevant system to study its mechanisms compared to traditional 2D cell cultures. biorxiv.orgepfl.ch These "mini-guts" in a dish could be used to investigate the effects of OKG on intestinal cell proliferation, differentiation, and barrier function in a controlled yet complex environment.

Preclinical Animal Models for Investigating Metabolic and Physiological Effects

Preclinical animal models have been crucial in understanding the systemic effects of this compound, particularly in the context of metabolic stress and disease.

Genetically Modified Animal Models for Pathway Dissection

Although direct studies of this compound in genetically modified animals are not yet widely published, the literature strongly suggests their utility. For instance, the metabolism of OKG is known to increase the production of arginine, a precursor for nitric oxide (NO). physiology.org To confirm the role of NO in the effects of OKG, the use of genetically modified animals with knockouts for nitric oxide synthase (NOS) expression has been proposed. nih.govphysiology.org Such models, including those deficient in neuronal NOS (nNOS), endothelial NOS (eNOS), or inducible NOS (iNOS), would be invaluable in dissecting the specific pathways through which OKG exerts its effects. biorxiv.orgphysiology.orgoup.comcambridge.org

Furthermore, transgenic mice that overexpress human ornithine aminotransferase (OAT) have been generated to study the role of this enzyme in amino acid metabolism. nih.gov Given that OAT is involved in the interconversion of ornithine and glutamate semi-aldehyde, these models could be used to investigate how alterations in this pathway affect the metabolic consequences of OKG administration. nih.gov The advent of CRISPR/Cas9 gene-editing technology also opens up new possibilities for creating highly specific animal models to study the targets of this compound and its metabolites. nih.govjpp.krakow.pl

Diet-Induced and Pharmacologically Induced Metabolic Perturbation Models

A significant body of research on this compound has utilized animal models with metabolic perturbations induced by diet or pharmacological agents. These models simulate various pathological states and allow for the evaluation of OKG's therapeutic potential.

In a pig model of chronic oxidative stress induced by D-galactose, dietary supplementation with OKG was shown to alleviate growth suppression, improve the antioxidant capacity of the intestine, and positively modulate the gut microbiota. mdpi.comnih.gov Similarly, in a pig model of enterotoxigenic Escherichia coli (ETEC) infection, OKG supplementation improved growth performance and regulated the immune response, in part by altering the ileal mucosa microbiota and its metabolites. nih.gov

Pharmacologically induced models have also been employed. In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), OKG was found to prevent weight loss, reduce colonic damage, and modulate the inflammatory response, effects that were associated with changes in the gut microbiome. In a rat model of burn injury, enteral administration of OKG was more effective than its individual components at restoring glutamine pools in plasma and muscle, highlighting the synergistic interaction between ornithine and α-ketoglutarate. sigmaaldrich.com

Interactive Data Table: Preclinical Animal Models in this compound Research

| Animal Model | Perturbation | Key Findings with OKG Supplementation | Reference(s) |

| Pig | D-galactose-induced oxidative stress | Alleviated growth suppression, improved intestinal antioxidant capacity, modulated gut microbiota. | mdpi.comnih.gov |

| Pig | Enterotoxigenic E. coli infection | Improved growth performance, regulated immune response, altered ileal microbiota and metabolites. | nih.gov |

| Mouse | Dextran sulfate sodium (DSS)-induced colitis | Prevented weight loss, reduced colonic damage, modulated inflammatory response and gut microbiome. | |

| Rat | Burn injury | More effective at restoring plasma and muscle glutamine pools compared to individual components. | sigmaaldrich.com |

| Rat | Post-surgery (abdominal) | Maintained muscle protein synthesis and improved nitrogen balance. |

Systems Biology Approaches and Omics Technologies

The complexity of this compound's effects necessitates a holistic approach, for which systems biology and omics technologies are well-suited. Research has begun to apply these methods to understand how OKG influences the interplay between the host and its gut microbiota.

Studies in pigs with D-galactose-induced oxidative stress or ETEC infection have employed 16S rRNA gene sequencing to characterize the changes in the gut microbiota following OKG supplementation. mdpi.comnih.govnih.gov These studies have revealed that OKG can increase the abundance of beneficial bacteria (e.g., Firmicutes) and decrease potentially harmful bacteria (e.g., Proteobacteria). mdpi.comnih.gov

Metabolomics has also been used to analyze the metabolic consequences of OKG administration. In the ETEC-infected pig model, metabolomic analysis of the ileal mucosa revealed that OKG could reverse the microbial dysfunction and significantly affect metabolic pathways such as arachidonic acid metabolism and primary bile acid biosynthesis. nih.gov Similarly, analysis of serum amino acid profiles in various animal models has shown that OKG can increase the levels of key amino acids like glutamate, proline, and arginine. mdpi.comnih.gov

While transcriptomics and proteomics studies specifically investigating this compound are still limited, the observed effects on gene expression related to antioxidant enzymes and inflammatory cytokines suggest that these technologies will be crucial for a deeper understanding of its molecular mechanisms. mdpi.comnih.gov Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct a comprehensive picture of the biological effects of this compound.

Isotopic Tracing and Metabolic Flux Analysis Techniques

While omics approaches provide a snapshot of molecular concentrations, isotopic tracing and flux analysis offer a dynamic view of metabolic rates and pathway activities. nih.gov These are powerful methods to determine the precise fate of the atoms from this compound within the metabolic network.

This technique involves synthesizing this compound with "heavy" isotopes of carbon (¹³C) or nitrogen (¹⁵N) at specific atomic positions. These stable, non-radioactive isotopes act as a label that can be tracked as the compound is metabolized.

¹³C Tracing: By labeling the carbon atoms of the oxoglutarate or ornithine moieties, researchers can follow their path. For example, ¹³C-labeled oxoglutarate can be traced as it is converted to other Krebs cycle intermediates like succinate (B1194679), fumarate, and malate (B86768), or used for glutamate synthesis. nih.gov ¹³C-labeled ornithine can be tracked into the synthesis of proline, citrulline, and polyamines.

¹⁵N Tracing: Since ornithine contains two nitrogen atoms, labeling them with ¹⁵N is ideal for studying nitrogen metabolism. nih.gov This allows researchers to track the transfer of nitrogen from ornithine to other molecules. For instance, one can measure the incorporation of ¹⁵N into urea (B33335) (in the urea cycle), or into the amino groups of other amino acids via transamination reactions.

By using high-resolution mass spectrometry, it is possible to measure the distribution of these heavy isotopes in downstream metabolites, a technique that can even be applied to trace both ¹³C and ¹⁵N simultaneously. nih.gov

Table 2: Illustrative Data from a ¹³C and ¹⁵N Tracing Experiment This table represents a hypothetical dataset showing the percentage of different isotopologues (molecules with different numbers of heavy isotopes) for key metabolites after administering this compound labeled with five ¹³C atoms on the oxoglutarate moiety and two ¹⁵N atoms on the ornithine moiety.

| Metabolite | Isotopologue | % of Total Pool | Implication |

|---|---|---|---|

| L-Glutamate | M+5 | 45% | Direct conversion of the ¹³C₅-oxoglutarate skeleton. |

| L-Proline | M+2 | 30% | Synthesis from the ¹⁵N₂-ornithine moiety. |

| L-Proline | M+0 | 70% | Proline is also being synthesized from other sources. |

| Citrulline | M+2 | 65% | High activity of the urea cycle using the labeled ornithine. |

(M+X refers to the mass isotopomer with X number of heavy labels compared to the unlabeled molecule)

Fluxomics, or Metabolic Flux Analysis (MFA), uses the isotopic labeling data generated from tracing experiments to calculate the rates (fluxes) of reactions within a metabolic network. mdpi.comelifesciences.org

By inputting the measured isotopologue distributions into a computational model of cellular metabolism, MFA can quantify the flow of molecules through competing pathways. nih.gov For example, it can determine the exact rate at which oxoglutarate enters the Krebs cycle versus the rate at which it is converted to glutamate. This provides a highly quantitative and dynamic understanding that is not possible with simple concentration measurements.

Fluxomics can answer critical questions about the action of this compound, such as:

Does the compound primarily fuel the Krebs cycle for energy production or provide precursors for anabolic pathways like amino acid synthesis?

How does it alter the rate of urea synthesis?

To what extent does it increase the flux towards polyamine production?

By comparing the metabolic flux maps of treated and untreated systems, researchers can pinpoint the precise reactions that are most significantly modulated by the compound, offering a definitive assessment of its metabolic impact.

Theoretical Frameworks and Research Hypotheses for Diornithine Oxoglurate Dihydrate

Theories on Amino acid Supplementation and Metabolic Optimization in Specific Physiological States

The rationale for using specific amino acid supplements is based on the theory that in certain physiological states, such as severe trauma, burns, surgery, or malnutrition, the body's metabolic demands for particular amino acids exceed its capacity for synthesis. nih.govmdpi.comresearchgate.net These conditions, often termed catabolic states, are characterized by accelerated protein breakdown to supply the body with energy and substrates for tissue repair and immune function. nih.gov

Supplementation with specific amino acids or their precursors is theorized to counteract these catabolic effects and optimize metabolic function. The primary functions of amino acids extend beyond being simple building blocks for proteins; they are crucial signaling molecules and substrates for numerous metabolic pathways that maintain cell growth and function. nih.gov For instance, certain amino acids are potent activators of the mTOR signaling pathway, a central regulator of protein synthesis. nih.gov

In conditions of metabolic stress, providing exogenous amino acids like those derived from diornithine oxoglurate dihydrate is hypothesized to:

Provide Anabolic Precursors: Supply key metabolites that become conditionally essential, thereby stimulating protein synthesis and inhibiting protein breakdown. asep.org

Support Immune Function: Offer substrates for the rapid proliferation of immune cells and the synthesis of acute-phase proteins. jpccr.eu

Enhance Nitrogen Scavenging: Facilitate the safe removal of ammonia (B1221849), a toxic byproduct of protein catabolism, via the urea (B33335) cycle, in which ornithine is a key intermediate. asep.orgsoulperformancenutrition.com

Research in various populations has shown that essential amino acid (EAA) supplementation can lead to improved metabolic outcomes. For example, short-term EAA supplementation in adolescents with obesity and polycystic ovary syndrome resulted in significantly lower liver fat, plasma aspartate aminotransferase (AST), and plasma lipids. elsevierpure.com This supports the broader theory that targeted amino acid supplementation can optimize metabolic pathways in specific states of metabolic dysregulation.

Hypotheses Regarding the Synergistic Action of L-Ornithine and Alpha-Ketoglutarate (B1197944) beyond Individual Component Effects

A central hypothesis surrounding this compound is that the combined salt exerts synergistic effects that are greater than the administration of its individual components, L-ornithine or alpha-ketoglutarate (AKG), alone. jpccr.euvu.nl This synergy is believed to arise from the coordinated roles of both molecules in interconnected metabolic pathways.

L-Ornithine: As a non-proteinogenic amino acid, ornithine is a critical intermediate in the urea cycle, where it aids in the detoxification of ammonia. asep.orgsoulperformancenutrition.com It also serves as a precursor for the synthesis of proline and polyamines, which are vital for cell proliferation and wound healing. asep.orgresearchgate.net

Alpha-Ketoglutarate: AKG is a key intermediate in the Krebs cycle, a central hub of cellular energy production. asep.org It also acts as a nitrogen acceptor in transamination reactions, facilitating the conversion of various amino acids and linking amino acid metabolism with energy metabolism. asep.orgyoutube.com

The synergistic hypothesis posits that when administered together as diornithine oxoglurate, these two molecules enhance each other's metabolic functions. AKG can be transaminated to form glutamate (B1630785), which can then be converted to glutamine, a crucial fuel for intestinal cells and lymphocytes. asep.orgjpccr.eu Ornithine, in turn, can be converted to arginine, another conditionally essential amino acid that is a precursor for nitric oxide (NO), which plays a role in hemodynamics, and for polyamines. mdpi.comresearchgate.net The combination is thought to dramatically increase the synthesis of these key metabolites. researchgate.netvu.nl

| Component | Primary Role | Metabolic Products | Hypothesized Synergistic Outcome |

|---|---|---|---|

| L-Ornithine | Urea Cycle Intermediate | Arginine, Proline, Polyamines | Enhanced synthesis of glutamine, arginine, and other metabolites to support anabolic and immune functions more effectively than individual components. researchgate.netjpccr.euvu.nl |

| Alpha-Ketoglutarate (AKG) | Krebs Cycle Intermediate | Glutamate, Glutamine |

Studies have shown that combining ornithine and AKG improves gut morphology and function, alleviates trauma-induced immune dysfunction, and has anabolic effects on protein metabolism. researchgate.netjpccr.eu For instance, research in a rat trauma model indicated higher plasma and muscle amino acid concentrations when fed ornithine alpha-ketoglutarate compared to AKG alone. vu.nl

Concepts of Metabolic Reprogramming and Adaptation in Response to Nutritional Modulation

Metabolic reprogramming is the process by which cells adjust their metabolic pathways to adapt to changes in their nutrient environment or functional demands. frontiersin.org This concept, extensively studied in fields like oncology and immunology, provides a theoretical framework for understanding how nutritional interventions can influence cellular and systemic health. mdpi.comcambridge.org Cells can shift their reliance between different energy sources, such as glycolysis and oxidative phosphorylation, to meet the demands of proliferation, differentiation, or stress responses. cambridge.org

Nutritional modulation is a key driver of this reprogramming. Specific nutrients or dietary patterns can act as signals that influence major metabolic regulatory networks. mdpi.commdpi.com this compound can be viewed as a nutritional modulator that is hypothesized to induce a specific type of metabolic reprogramming, particularly in catabolic states.

The hypotheses in this context are:

Shifting from Catabolism to Anabolism: By providing a ready supply of ornithine and alpha-ketoglutarate, the compound is thought to push the metabolic equilibrium away from protein breakdown (catabolism) and towards protein synthesis (anabolism). asep.org This is partly achieved by replenishing Krebs cycle intermediates (anaplerosis) and providing precursors for the synthesis of anabolic hormones like insulin (B600854) and growth hormone. asep.orgmdpi.comresearchgate.net

Modulating Gene Expression: The metabolic products of diornithine oxoglurate, such as glutamine and arginine, are not just substrates but also signaling molecules that can influence gene expression related to protein turnover. For example, some studies have investigated the compound's effect on the ubiquitin-proteasome pathway, a major system for protein degradation in skeletal muscle. nih.gov One study in cancer-bearing rats noted that while the compound did not prevent muscle atrophy in that specific model, it did decrease the ubiquitination rate by 23%. nih.gov

This concept of nutritional modulation suggests that the effects of this compound are not merely about providing calories or nitrogen but about actively redirecting metabolic fluxes to promote a more favorable physiological state.

| Study Focus | Model | Key Research Finding | Reference |

|---|---|---|---|

| Protein Metabolism in Cancer | Yoshida sarcoma-bearing rats | Ornithine alpha-ketoglutarate (OKG) decreased the ubiquitination rate by 23% but did not prevent muscle atrophy in this specific cancer model. | nih.gov |

| Strength Training | Healthy weight-trained men | The OKG group showed a greater percentage increase in bench press strength (6.6%) compared to controls (1.5%), though no significant difference was seen in squat performance. | asep.org |

| Brain Metabolism in Hypoxia | Dogs | OKG was shown to attenuate metabolic disturbances caused by hypoxia, and brain oxygen utilization was higher after OKG administration during hypoxia. | ahajournals.org |

| Post-Surgical Metabolism | Patients after total hip replacement | Supplementation with AKG prevented the decrease in muscle free glutamine concentration and influenced protein synthesis. | jpccr.eu |

Future Research Directions and Emerging Avenues

Elucidation of Novel Molecular Targets and Unexplored Metabolic Pathways

Future research will likely focus on identifying novel molecular targets of Diornithine oxoglurate dihydrate beyond its currently understood interactions. While its role as a precursor for molecules like arginine, glutamine, proline, and polyamines is established, the full spectrum of its metabolic influence remains to be charted. asep.org The compound's constituent parts, ornithine and alpha-ketoglutarate (B1197944) (AKG), are involved in numerous metabolic pathways. biomolther.orgmdpi.com Ornithine is a key player in the urea (B33335) cycle, responsible for the disposal of excess nitrogen, and also serves as a precursor for citrulline and arginine. ncats.io Alpha-ketoglutarate is a vital intermediate in the Krebs cycle, a fundamental process for cellular energy production. biomolther.org

A significant area of future inquiry will be to delineate how the combined salt of diornithine oxoglurate exerts effects that are distinct from its individual components. researchgate.net There is evidence to suggest that the synergistic action of both ornithine and AKG is necessary for the generation of key metabolites. researchgate.net Investigations into less-explored metabolic pathways are also warranted. For instance, the role of Ornithine Aminotransferase (OAT), an enzyme that interconverts ornithine and glutamate (B1630785), is being re-evaluated, particularly its function within the cell nucleus which remains largely unknown. mdpi.com Understanding these nuances will be critical to fully harnessing the therapeutic potential of this compound.

Development and Application of Advanced Computational and Bioinformatic Approaches for Predictive Modeling

The advent of powerful computational tools and bioinformatic approaches offers a new lens through which to study this compound. Predictive modeling can be employed to simulate the metabolic fate of the compound and its downstream effects on various cellular processes. These models can help in identifying potential new molecular interactions and in formulating hypotheses for further experimental validation.